molecular formula C13H17NO2 B11883249 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 88343-21-9

1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11883249
CAS No.: 88343-21-9
M. Wt: 219.28 g/mol
InChI Key: VEGVTUMHUAXOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system with a hydroxyethyl substituent and an ethanone group

Preparation Methods

The synthesis of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with 3,4-dihydroquinoline-1(2H)-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like methanol .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the ethanone group results in the formation of an alcohol.

Scientific Research Applications

1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: The compound is used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group and quinoline ring system allow the compound to bind to enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88343-21-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[6-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C13H17NO2/c1-10(16)14-7-2-3-12-9-11(6-8-15)4-5-13(12)14/h4-5,9,15H,2-3,6-8H2,1H3

InChI Key

VEGVTUMHUAXOBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.